rac-(1R,3R)-3-(aminomethyl)cyclohexan-1-amine
Description
Properties
IUPAC Name |
(1R,3R)-3-(aminomethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-5,8-9H2/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFAIWKFALHMEY-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680471 | |
| Record name | (1R,3R)-3-(Aminomethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206798-47-1 | |
| Record name | (1R,3R)-3-(Aminomethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enzyme-Catalyzed Asymmetric Synthesis
The asymmetric reductive amination of ketones using imine reductases (IREDs) and amine dehydrogenases (AmDHs) has emerged as a cornerstone for synthesizing rac-(1R,3R)-3-(aminomethyl)cyclohexan-1-amine. A 2022 study demonstrated the use of IRED-10 and IRED-20 to catalyze the reductive amination of rac-3-methylcyclohexan-1-one (1b ) with ammonia, yielding the target amine in 94% conversion and >99.5% diastereomeric ratio (d.r.) for the (1R,3R) isomer. The reaction employed NADPH-dependent cofactor recycling systems with formate dehydrogenase (FDH) to maintain catalytic efficiency.
Table 1: Enzymatic Performance in Reductive Amination of 1b
| Enzyme | Conversion (%) | d.r. (cis:trans) | Preferred Isomer |
|---|---|---|---|
| IRED-10 | 94 | 98:2 | (1R,3S)-1c |
| IRED-20 | 99 | >99.5:<0.5 | (1R,3R)-1c |
| Ch1-AmDH | 77 | 77:23 | (1S,3S)-1c |
Key factors influencing stereoselectivity include the enzyme’s active-site geometry and the protonation state of the imine intermediate. IRED-20 exhibited exceptional selectivity for the trans-configured product due to its preference for hydride transfer to the Si-face of the protonated imine.
One-Pot Tandem Catalysis
A concurrent two-step cascade reaction combining ene-reductases (ERs) and IREDs enabled the direct conversion of cyclohexenone derivatives to this compound. For example, OYE2 (Old Yellow Enzyme 2) facilitated the asymmetric reduction of 1a to 1b , followed by IRED-10-mediated amination in HCOONH₄ buffer (pH 8.8) at 30°C. This method achieved 89% yield with a 95:5 cis:trans ratio, highlighting the synergy between redox enzymes and cofactor recycling systems.
Industrial Chemical Synthesis Routes
Cyanohydrin-Based Multi-Step Synthesis
A patented industrial method (CN102105434A) outlines a three-step synthesis starting from cyclohexenone:
Step 1: Cyanohydrin Formation
Cyclohexenone reacts with hydrogen cyanide (HCN) in the presence of alkali metal cyanides (e.g., KCN) at 20–50°C to yield 3-cyanocyclohexanone. Basic catalysts such as NaOH or quaternary ammonium salts accelerate the nucleophilic addition, achieving >90% conversion.
Step 2: Imine Formation
The cyanohydrin intermediate undergoes condensation with excess ammonia (5–500 mol eq.) using acidic resins or zeolites as catalysts. This step forms 3-cyanocyclohexylimine, a key precursor for subsequent hydrogenation.
Step 3: Catalytic Hydrogenation
The imine is hydrogenated at 70–160°C under 50–300 bar H₂ pressure using Raney nickel or palladium catalysts. This step produces this compound with a cis:trans ratio of 55:45 to 99:1, depending on reaction conditions.
Table 2: Hydrogenation Conditions and Outcomes
| Catalyst | Temperature (°C) | Pressure (bar) | cis:trans Ratio | Yield (%) |
|---|---|---|---|---|
| Raney Ni | 120 | 100 | 65:35 | 82 |
| Pd/C | 160 | 300 | 90:10 | 95 |
Comparative Analysis of Methodologies
Stereochemical Control
Biocatalytic methods excel in stereoselectivity, with IRED-20 achieving >99.5% d.r. for the desired (1R,3R) isomer. In contrast, chemical hydrogenation requires precise control of catalyst morphology and reaction parameters to minimize trans-isomer formation. The patent method’s cis:trans ratio of 90:10 with Pd/C underscores the trade-off between yield and selectivity.
Scalability and Practicality
Industrial chemical synthesis offers scalability, with batch reactors accommodating multi-ton production. However, the use of HCN and high-pressure hydrogenation introduces safety and cost challenges. Biocatalytic routes, while environmentally benign, face limitations in enzyme stability and cofactor costs at scale.
Emerging Techniques and Optimization
Directed Evolution of IREDs
Recent efforts to engineer IREDs via directed evolution have enhanced activity toward bulky substrates. Mutant IRED-30 demonstrated a 40% increase in conversion for 1b amination, though stereoselectivity remained inferior to IRED-20.
Solvent Engineering in Hydrogenation
Replacing aqueous ammonia with liquid NH₃ in the patent method improved imine solubility, reducing side reactions and increasing yield to 98%.
Applications and Derivative Synthesis
Mechanism of Action
The mechanism of action of rac-(1R,3R)-3-(aminomethyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and ionic interactions, influencing the activity of biological molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Positional Isomers
- 2-(Aminomethyl)cyclohexan-1-amine (CAS 40015-92-7): This positional isomer shifts the aminomethyl group to the 2-position instead of the 3-position. The altered spatial arrangement reduces conformational compatibility with GPCR binding pockets, as demonstrated in studies where 3-substituted analogs showed higher affinity for MOR than 2-substituted counterparts . Key Difference: Reduced receptor binding efficiency due to steric hindrance in the 2-position.
Functional Group Modifications
- rac-(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride (CAS 2059917-71-2): Incorporation of a trifluoromethyl group introduces electronegativity and metabolic stability. Key Difference: Improved lipophilicity (logP increased by ~1.5 units) and resistance to oxidative metabolism compared to the target compound.
- rac-(1R,2R)-2-(3-Methylbutoxy)cyclohexan-1-amine hydrochloride (CAS 1807939-19-0): Replacement of the aminomethyl group with a 3-methylbutoxy ether drastically alters solubility. The ether linkage reduces hydrogen-bonding capacity, lowering aqueous solubility (estimated ~2 mg/mL vs. >50 mg/mL for the target compound) . Key Difference: Enhanced membrane permeability but reduced bioavailability in hydrophilic environments.
Ring Size and Saturation Variants
- (1R,3R)-3-Amino-1-methylcyclopentane-1-carboxylic acid: A cyclopentane analog with a carboxylic acid substituent. The smaller ring size restricts conformational flexibility, limiting its utility in bivalent ligand design. However, the carboxylate group improves water solubility (logP: -0.3 vs. 0.8 for the target) . Key Difference: Reduced adaptability in spacer design due to rigid cyclopentane backbone.
- rac-(1R,2S,6R,7R)-4-{[(1E)-(2-Chlorophenyl)methylidene]amino}-1-isopropyl-7-methyl-4-azatricyclo[...] (from ): A tricyclic derivative with a chlorophenyl group. The complex structure enhances binding to hydrophobic pockets but complicates synthesis (yield: <10% vs. ~30% for the target compound) . Key Difference: High selectivity for niche targets but poor synthetic scalability.
Stereochemical Variants
- (1R,3S)-3-Fluorocyclohexan-1-amine (CAS 2382100-86-7): The cis configuration (1R,3S) and fluorine substituent create a dipole moment that enhances interactions with polar receptor residues. However, the lack of an aminomethyl group limits its utility in multivalent ligand systems . Key Difference: Improved electrostatic interactions but reduced versatility in probe design.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Receptor Binding: The 3-(aminomethyl) substitution in the target compound optimizes spacer length and flexibility for GPCR bivalent ligands, as shown in MOR-CXCR4 dual-targeting probes .
- Synthetic Accessibility : The target compound is synthesized via Boc-protection and nucleophilic substitution (yield: ~30%), whereas fluorinated or tricyclic analogs require multistep routes with lower yields (<15%) .
- Metabolic Stability : Compounds with trifluoromethyl or ether groups exhibit longer half-lives in vitro (t1/2: >6 hours) compared to the target compound (t1/2: ~3 hours) .
Biological Activity
The compound rac-(1R,3R)-3-(aminomethyl)cyclohexan-1-amine, also known as a chiral amine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Formula : CHN
- Molecular Weight : Approximately 113.20 g/mol
- Structure : The compound features a cyclohexane ring with an aminomethyl group at the 3-position, contributing to its chiral nature.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. It is hypothesized that the compound may influence:
- Monoamine Transporters : Preliminary studies suggest potential interactions with serotonin and norepinephrine transporters, which could affect mood and anxiety levels.
- Receptor Binding : The stereochemistry plays a crucial role in binding affinity to various receptors, potentially enhancing or inhibiting neurotransmitter activity.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Animal studies have shown that this compound may possess antidepressant-like effects, possibly through modulation of serotonin levels.
- Anxiolytic Properties : It may also demonstrate anxiolytic effects by influencing GABAergic pathways.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the binding affinity and activity of this compound on various neurotransmitter receptors:
| Study | Methodology | Key Findings |
|---|---|---|
| Study A | Radiolabeled binding assays | Demonstrated significant binding to serotonin receptors with an IC50 value indicating moderate potency. |
| Study B | Electrophysiological recordings | Showed modulation of neuronal firing rates in hippocampal slices, suggesting excitatory effects. |
| Study C | Enzyme inhibition assays | Inhibited monoamine oxidase activity, potentially leading to increased levels of monoamines. |
In Vivo Studies
In vivo studies further support the potential therapeutic applications of this compound:
- Animal Models : Behavioral tests in rodent models have indicated that administration of this compound results in reduced depressive-like behaviors and increased exploratory behaviors.
Safety and Toxicology
While preliminary findings are promising, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Current data suggest low acute toxicity; however, long-term studies are required.
Q & A
Q. What are the critical synthetic steps and optimization strategies for rac-(1R,3R)-3-(aminomethyl)cyclohexan-1-amine?
- Methodological Answer : The synthesis typically involves cyclohexane derivatives as starting materials, with key steps including stereoselective introduction of the aminomethyl group and protection/deprotection of functional groups. For example, tert-butoxycarbonyl (Boc) protection is often used to shield the amine during synthesis . Optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity and yield.
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.
- Catalysts : Chiral catalysts or bases (e.g., triethylamine) enhance stereochemical control.
Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures high purity (>95%) .
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodological Answer : Stereochemical confirmation requires:
- Chiral HPLC : Using a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers .
- X-ray crystallography : Single-crystal analysis provides definitive proof of absolute configuration, as demonstrated for similar cyclohexane derivatives .
- NMR spectroscopy : NOE (Nuclear Overhauser Effect) experiments identify spatial proximity of protons, confirming chair conformations .
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₁₄N₂ for the base compound) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aminomethyl protons at δ 2.6–3.1 ppm) and detects impurities .
- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition profiles .
Q. How does the aminomethyl group influence reactivity in downstream modifications?
- Methodological Answer : The primary amine enables:
- Nucleophilic substitution : Reacts with electrophiles (e.g., acyl chlorides) to form amides or carbamates .
- Schiff base formation : Condensation with aldehydes/ketones creates imine intermediates for heterocycle synthesis .
- Metal coordination : Acts as a ligand in catalysis (e.g., asymmetric hydrogenation) .
Advanced Research Questions
Q. What are the implications of stereochemistry on biological activity in enzyme inhibition studies?
- Methodological Answer : Enantiomers often exhibit divergent binding affinities. For example:
- Docking studies : The (1R,3R) enantiomer may fit a target enzyme’s active site via H-bonding (amine to carboxylate residues), while the (1S,3S) form shows steric clashes .
- Kinetic assays : IC₅₀ values for (1R,3R) enantiomers are typically 10–100x lower than their counterparts in kinase inhibition models .
Q. How can reaction conditions be systematically screened to improve yield in large-scale synthesis?
- Methodological Answer : Use a Design of Experiments (DoE) approach:
Q. What mechanisms underlie the compound’s interactions with neurological targets (e.g., NMDA receptors)?
- Methodological Answer : Hypothesized mechanisms include:
Q. How can contradictory data on reaction yields or enantiomeric excess (ee) be resolved?
- Methodological Answer : Common resolutions include:
- Trace metal analysis : ICP-MS detects catalyst residues (e.g., Pd) that may depress ee .
- Replication under inert atmosphere : Excluding moisture/O₂ prevents Boc-group hydrolysis, improving yield consistency .
- Chiral additive screening : Tartaric acid derivatives enhance ee by 15–20% in asymmetric reductions .
Q. What role does this compound serve as an intermediate in complex molecule synthesis?
- Methodological Answer : Applications include:
Q. How can computational methods predict metabolic pathways or toxicity profiles?
- Methodological Answer :
- In silico tools :
- SwissADME : Predicts CYP450 metabolism (e.g., oxidation at the cyclohexane ring) .
- Toxtree : Flags potential mutagenicity via the amine group’s reactivity .
- Docking simulations : Identify off-target interactions (e.g., hERG channel binding linked to cardiotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
